11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate
Overview
Description
The compound “11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate” appears to be a complex organic molecule. It contains several functional groups including ester groups (from the propanoate moieties), ether groups (from the oxy linkages), and disulfide groups (from the disulfanyl moiety).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate alkyl bromides and proceeding through several stages of functional group interconversion. The exact synthetic route would depend on the specific requirements of the process, such as the desired yield, the availability of starting materials, and the need to avoid certain byproducts.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the long carbon chains. The bromine atoms would add significant mass and could potentially be involved in halogen bonding interactions.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atoms could be displaced in nucleophilic substitution reactions, the ester groups could be hydrolyzed under acidic or basic conditions, and the disulfide bond could be reduced to give two separate molecules.Physical And Chemical Properties Analysis
Again, without specific data, we can only make general predictions about the physical and chemical properties of this compound. It is likely to be a solid at room temperature, and due to the presence of both polar (ester, ether) and nonpolar (alkyl chain) regions, it may have surfactant-like properties.Scientific Research Applications
Synthetic Applications and Polymer Chemistry
A conventional approach for grafting polymers from gold surfaces utilizes compounds like 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane] as an initiator for Atom Transfer Radical Polymerization (ATRP), showcasing its role in surface chemistry and materials science. The efficient two-step synthesis of this compound from 11-mercapto-1-undecanol highlights its importance in creating functionalized surfaces for further polymer grafting, leading to the development of advanced materials with tailored properties (Belegrinou et al., 2010).
Surface Chemistry and Materials Engineering
In the field of surface-initiated ATRP, the synthesis of new ATRP initiators, such as 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid, and their application on stainless steel surfaces for the grafting of polymers like polystyrene and poly(methyl methacrylate), demonstrates the compound's utility in modifying material surfaces to impart desirable chemical and physical characteristics. This method allows for the precise control over the polymer brush's architecture, offering a pathway to engineer surfaces with specific interactions, stability, and functionality (Minet et al., 2009).
Safety And Hazards
The bromine atoms in this compound could potentially make it hazardous to handle, as bromine is a strong oxidizer and can cause burns. The compound may also be harmful if ingested or inhaled, and could potentially be an environmental hazard due to its resistance to degradation.
Future Directions
Further study of this compound could involve more detailed investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. These could include uses in materials science, as a building block for more complex molecules, or in biochemistry or medicine, if it is found to have interesting biological activity.
Please note that these are general observations based on the structure of the compound and common reactions of similar functional groups. For detailed and specific information, experimental data and studies would be needed.
properties
IUPAC Name |
11-[11-(2-bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56Br2O4S2/c1-29(2,31)27(33)35-23-19-15-11-7-5-9-13-17-21-25-37-38-26-22-18-14-10-6-8-12-16-20-24-36-28(34)30(3,4)32/h5-26H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGYEGYUHSQEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCCCSSCCCCCCCCCCCOC(=O)C(C)(C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56Br2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609046 | |
Record name | Disulfanediyldi(undecane-11,1-diyl) bis(2-bromo-2-methylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate | |
CAS RN |
402828-41-5 | |
Record name | Disulfanediyldi(undecane-11,1-diyl) bis(2-bromo-2-methylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 402828-41-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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